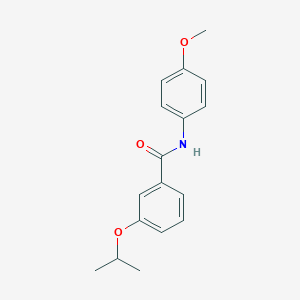
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, also known as MPMP, is a pyrimidine derivative that has been extensively studied for its potential use in medical research. This compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act as an antagonist at several different receptors in the brain, including the dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. This results in a decrease in the activity of these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of oxidative stress. These effects may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more efficient synthesis methods. Additionally, the potential use of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine in combination with other therapeutic agents should be explored.
Métodos De Síntesis
The synthesis of 2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine can be achieved through a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 4-methylpiperazine with 4-pentanoyl-1-piperazinecarboxylic acid, followed by the addition of 2-methyl-4,6-dichloropyrimidine. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine has been studied for its potential use in a variety of medical applications, including as an antipsychotic, anxiolytic, and antidepressant agent. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N6O/c1-4-5-6-19(26)25-13-11-24(12-14-25)18-15-17(20-16(2)21-18)23-9-7-22(3)8-10-23/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKCEHXTRWOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)

![2-[4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5296807.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5296812.png)
![3-amino-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5296821.png)
![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)